molecular formula C11H10ClN3O2 B1216954 ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate CAS No. 60179-83-1

ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate

Cat. No.: B1216954
CAS No.: 60179-83-1
M. Wt: 251.67 g/mol
InChI Key: XLDNAYMPMMJDGA-UHFFFAOYSA-N
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Description

Ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate is an organic compound with the molecular formula C11H10ClN3O2 It is characterized by the presence of a diazenyl group attached to a cyanoacetate moiety, along with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate typically involves the reaction of ethyl cyanoacetate with 4-chlorobenzenediazonium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Formation of 4-chlorobenzenediazonium chloride: This is achieved by diazotizing 4-chloroaniline with sodium nitrite in the presence of hydrochloric acid.

    Coupling Reaction: The 4-chlorobenzenediazonium chloride is then coupled with ethyl cyanoacetate in an alkaline medium to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyanoacetates.

Scientific Research Applications

Ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-(4-chlorophenyl)acrylate: Similar structure but lacks the diazenyl group.

    Ethyl 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-2-cyanoacetate: Similar structure with a bromine substituent instead of chlorine.

    Ethyl 2-[(E)-2-(4-methylphenyl)diazen-1-yl]-2-cyanoacetate: Similar structure with a methyl substituent instead of chlorine.

Uniqueness

Ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate is unique due to the presence of both the diazenyl and cyano groups, which confer distinct reactivity and potential applications. The 4-chlorophenyl substituent also influences its chemical properties and biological activities, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)diazenyl]-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10(7-13)15-14-9-5-3-8(12)4-6-9/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDNAYMPMMJDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)N=NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60179-83-1
Record name Ethyl ((p-chlorophenyl)azo)cyanoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060179831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC520122
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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